3,4-Dicaffeoylquinic acid

Catalog No.
S1789771
CAS No.
57378-72-0
M.F
C25H24O12
M. Wt
516.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dicaffeoylquinic acid

CAS Number

57378-72-0

Product Name

3,4-Dicaffeoylquinic acid

IUPAC Name

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1

InChI Key

UFCLZKMFXSILNL-RVXRWRFUSA-N

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Synonyms

Isochlorogenic acid C

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

3,4-Dicaffeoylquinic acid is a polyphenolic compound categorized under caffeoylquinic acids. Its chemical structure consists of a quinic acid moiety esterified with two caffeic acid units, making it a significant member of the larger class of compounds known as dicaffeoylquinic acids. The compound is represented by the chemical formula C25H24O12C_{25}H_{24}O_{12} and has a complex stereochemistry due to the presence of multiple hydroxyl groups and stereocenters on the cyclohexane ring of the quinic acid backbone. It is commonly found in various plant sources, particularly in coffee (Coffea species), where it contributes to the flavor and health benefits associated with coffee consumption .

Typical for polyphenolic compounds. These include:

  • Esterification: The formation of 3,4-dicaffeoylquinic acid involves the esterification of quinic acid with caffeic acid.
  • Hydrolysis: Under acidic or basic conditions, 3,4-dicaffeoylquinic acid can hydrolyze back into its constituent caffeic acids and quinic acid.
  • Oxidation: The compound can participate in oxidation reactions, particularly under light exposure or in the presence of reactive oxygen species, leading to the formation of various oxidized products.

These reactions are significant in food chemistry, particularly during processes like coffee roasting, where thermal degradation and isomerization can affect flavor profiles .

3,4-Dicaffeoylquinic acid exhibits a range of biological activities:

  • Antioxidant Properties: It has demonstrated strong antioxidant capabilities, protecting cells from oxidative stress induced by environmental factors such as UV radiation .
  • Anti-inflammatory Effects: Research indicates that it can modulate inflammatory responses, potentially benefiting conditions related to chronic inflammation .
  • Antiviral Activity: Notably, 3,4-dicaffeoylquinic acid has shown effectiveness against influenza viruses by enhancing viral clearance in infected models .

These properties make it a compound of interest in nutritional and pharmaceutical research.

The synthesis of 3,4-dicaffeoylquinic acid can be achieved through several methods:

  • Natural Extraction: It can be extracted from plant materials such as coffee beans or other caffeinated plants.
  • Chemical Synthesis: Laboratory synthesis typically involves:
    • Starting with quinic acid and reacting it with caffeic acid derivatives under controlled conditions to promote esterification.
    • Utilizing acyltransferase enzymes to facilitate the reaction in a more biologically relevant manner.

Recent advancements have also explored biotechnological approaches using microbial fermentation to produce caffeoylquinic acids more sustainably .

3,4-Dicaffeoylquinic acid has several applications:

  • Food Industry: Used as a natural preservative and flavor enhancer due to its antioxidant properties.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against oxidative stress-related diseases and viral infections.
  • Cosmetics: Incorporated into skincare products for its protective effects against UV damage and skin aging .

3,4-Dicaffeoylquinic acid shares structural similarities with other caffeoylquinic acids. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
1,3-Dicaffeoylquinic AcidDicaffeoylquinic AcidDifferent substitution pattern leading to unique bioactivity.
3,5-Dicaffeoylquinic AcidDicaffeoylquinic AcidExhibits different antioxidant capacities compared to 3,4-dicaffeoylquinic acid.
Chlorogenic AcidMonocaffeoylquinic AcidContains only one caffeic acid unit; less complex bioactivity profile.
4,5-Dicaffeoylquinic AcidDicaffeoylquinic AcidSimilar but distinct effects on inflammation and oxidative stress.

The uniqueness of 3,4-dicaffeoylquinic acid lies in its specific arrangement of caffeic acids which influences its biological activity and potential health benefits.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

516.12677620 g/mol

Monoisotopic Mass

516.12677620 g/mol

Heavy Atom Count

37

Melting Point

140 °C

UNII

E57A0DKE0B

Wikipedia

4,5-dicaffeoylquinic acid

Dates

Modify: 2023-08-15

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